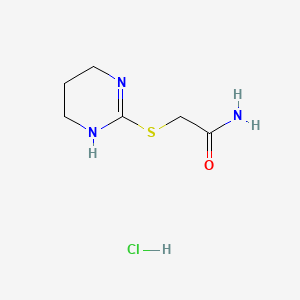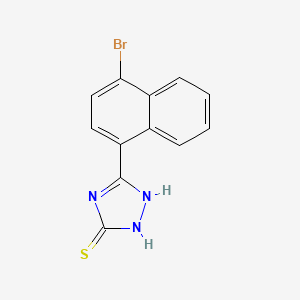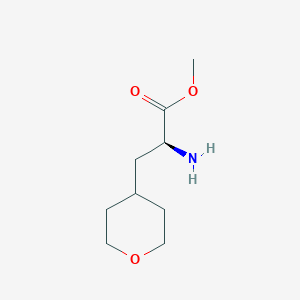
Silane, (3-chlorophenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-chlorophenoxy)trimethyl- is an organosilicon compound with the molecular formula C9H13ClOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (3-chlorophenoxy) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chlorophenoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 3-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom in trimethylchlorosilane with the 3-chlorophenoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods: In industrial settings, the production of Silane, (3-chlorophenoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Safety Measures: Proper handling of reagents and solvents to prevent any hazardous reactions
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (3-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The (3-chlorophenoxy) group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrosilylation: The Si-H bond in silanes can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products:
Substitution Products: Various substituted silanes depending on the nucleophile used
Oxidation Products: Silanols or siloxanes
Reduction Products: Silanes with reduced functional groups
Wissenschaftliche Forschungsanwendungen
Silane, (3-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (3-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: Enhances the stability of the compound in various environments
Silicon-Carbon Bond Formation: Facilitates the incorporation of the compound into organic molecules
Vergleich Mit ähnlichen Verbindungen
Silane, (3-chlorophenoxy)trimethyl- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with three methyl groups attached to silicon. It is less reactive compared to Silane, (3-chlorophenoxy)trimethyl-.
Chlorotrimethylsilane: Contains a chlorine atom attached to silicon, making it more reactive in substitution reactions.
Phenyltrimethylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.
Uniqueness: Silane, (3-chlorophenoxy)trimethyl- is unique due to the presence of the (3-chlorophenoxy) group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
17881-67-3 |
|---|---|
Molekularformel |
C9H13ClOSi |
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
(3-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
BFUAFRGEFKDQJD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)


![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)


![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)


![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
